(-)-Ouabain octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Ouabain octahydrate: is a naturally occurring compound that belongs to the class of cardiac glycosides. It is derived from the seeds of the African plant Strophanthus gratus. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion regulation. Due to its unique properties, this compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of heart conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ouabain octahydrate typically involves the extraction of the compound from the seeds of Strophanthus gratus. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain the octahydrate form.
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (-)-Ouabain octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ouabagenin, a derivative with altered biological activity.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside derivatives.
Substitution: Substitution reactions can occur at the sugar moiety, resulting in the formation of different glycoside analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products:
Ouabagenin: Formed through oxidation.
Reduced glycosides: Formed through reduction.
Glycoside analogs: Formed through substitution reactions.
Scientific Research Applications
Chemistry: (-)-Ouabain octahydrate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is used to study the sodium-potassium ATPase enzyme and its role in cellular ion regulation.
Medicine: The compound has been investigated for its potential therapeutic applications in treating heart failure and arrhythmias due to its ability to increase cardiac contractility.
Industry: In the pharmaceutical industry, this compound is used in the formulation of cardiac glycoside medications.
Mechanism of Action
Molecular Targets and Pathways: (-)-Ouabain octahydrate exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac muscle contraction, making it useful in the treatment of heart conditions.
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life.
Strophanthin: A compound derived from the same plant genus with similar biological activity.
Uniqueness: (-)-Ouabain octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its potent biological effects at lower concentrations compared to other cardiac glycosides. This makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C29H60O20 |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 |
InChI Key |
TYBARJRCFHUHSN-UKXBBCJJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.